

An In-depth Technical Guide to the FT-IR Spectrum of Tetrabutylammonium Perrhenate

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Compound of Interest

Compound Name: Tetrabutylammonium Perrhenate

Cat. No.: B107850

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This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of **tetrabutylammonium perrhenate**, $[(CH_3CH_2CH_2CH_2)_4N][ReO_4]$. The document details the characteristic vibrational modes of the constituent ions, presents a composite view of the expected spectrum, and outlines a standard experimental protocol for spectral acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of radiopharmaceuticals and other specialized chemical applications.

Molecular Structure and Vibrational Spectroscopy

Tetrabutylammonium perrhenate is an ionic compound composed of a tetrabutylammonium cation (TBA^+) and a perrhenate anion (ReO_4^-). Its FT-IR spectrum is a superposition of the vibrational modes of these two ions. The large, non-polar TBA^+ cation exhibits characteristic hydrocarbon stretches and bends, while the tetrahedral perrhenate anion displays vibrations associated with the Re-O bonds.

Data Presentation: Vibrational Band Assignments

The following tables summarize the expected FT-IR vibrational frequencies and their assignments for **tetrabutylammonium perrhenate**. The data is compiled from spectroscopic studies of tetrabutylammonium salts and various perrhenate compounds.

Table 1: Vibrational Modes of the Tetrabutylammonium (TBA⁺) Cation

Frequency Range (cm ⁻¹)	Assignment	Description of Vibrational Mode
2965 - 2955	$\nu_{\text{as}}(\text{CH}_3)$	Asymmetric C-H stretching in methyl groups
2940 - 2930	$\nu_{\text{as}}(\text{CH}_2)$	Asymmetric C-H stretching in methylene groups
2880 - 2870	$\nu_{\text{s}}(\text{CH}_3)$	Symmetric C-H stretching in methyl groups
2865 - 2855	$\nu_{\text{s}}(\text{CH}_2)$	Symmetric C-H stretching in methylene groups
1490 - 1470	$\delta_{\text{as}}(\text{CH}_3)$	Asymmetric C-H bending in methyl groups
1470 - 1450	$\delta(\text{CH}_2)$	Scissoring/bending in methylene groups
1385 - 1375	$\delta_{\text{s}}(\text{CH}_3)$	Symmetric C-H bending (umbrella mode) in methyl groups
1118 - 1100	$\nu(\text{C-C})$	C-C bond stretching
900 - 880	$\nu(\text{C-N})$	C-N bond stretching

Table 2: Vibrational Modes of the Perrhenate (ReO₄⁻) Anion

The perrhenate anion has a tetrahedral geometry and its vibrational modes are well-characterized. The most intense and diagnostically significant band is the asymmetric Re-O stretching vibration.

Frequency Range (cm ⁻¹)	Assignment	Description of Vibrational Mode
930 - 890	$\nu_{\text{as}}(\text{Re-O})$	Asymmetric Re-O stretching[1] [2]
345 - 330	$\delta(\text{O-Re-O})$	O-Re-O bending[1]

Note: The symmetric Re-O stretching mode (ν_{s}) is typically weak in the infrared spectrum but strong in the Raman spectrum. Some studies of solid-state perrhenates show multiple bands in the Re-O stretching region due to crystal lattice effects.[1]

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining the FT-IR spectrum of solid **tetrabutylammonium perrhenate** using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

- **Tetrabutylammonium perrhenate** sample
- FT-IR grade potassium bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet die
- FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
- Spatula
- Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

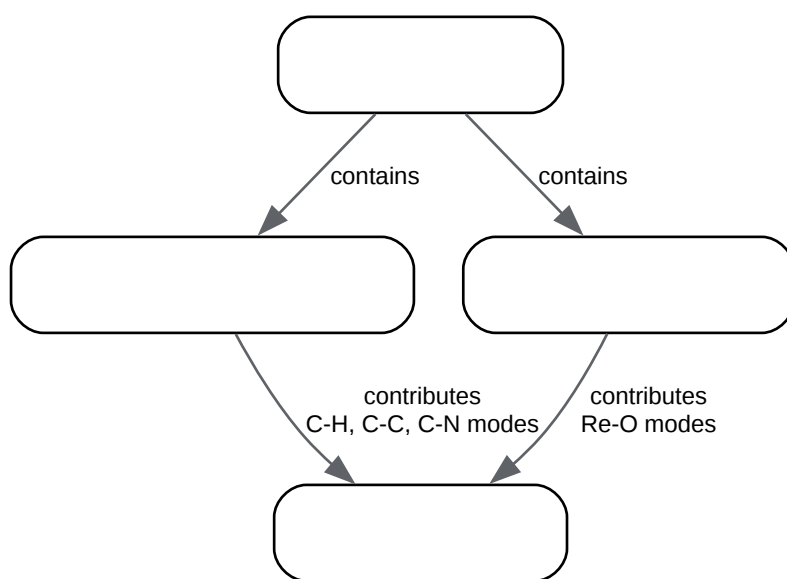
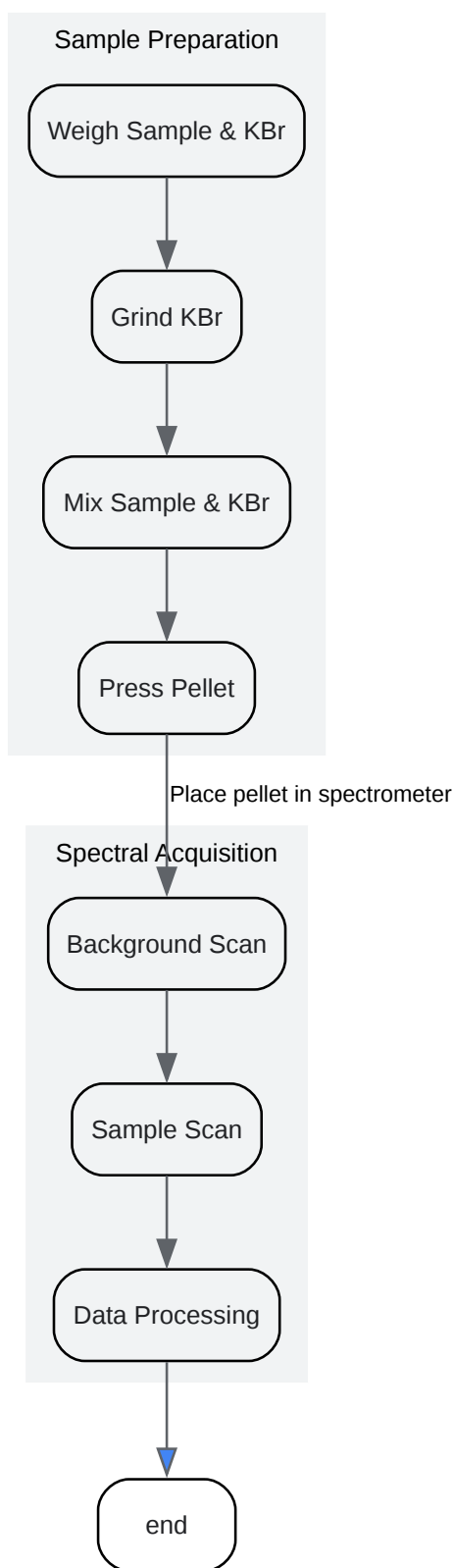
- Grinding: Weigh approximately 1-2 mg of the **tetrabutylammonium perrhenate** sample and 100-200 mg of dry KBr. Grind the KBr in the agate mortar to a fine powder.
- Mixing: Add the **tetrabutylammonium perrhenate** to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.
- Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.3. Spectral Acquisition

- Background Scan: With the sample chamber empty, perform a background scan to record the spectrum of the ambient atmosphere (H_2O and CO_2).
- Sample Scan: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.
- Data Parameters: A typical measurement would involve co-adding 16 to 64 scans in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Methodologies

Diagram 1: Experimental Workflow for FT-IR Analysis



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